Z-Asp(OtBu)-OH
Overview
Description
Z-Asp(OtBu)-OH, also known as N-Cbz-L-aspartic acid 4-tert-butyl ester or Z-L-Aspartic acid 4-tert-butyl ester, is an aspartic acid derivative . It has a molecular weight of 323.6 and a molecular formula of C16H21NO6 .
Molecular Structure Analysis
The linear formula of Z-Asp(OtBu)-OH is (CH3)3CO2CCH2CH(NHCO2CH2C6H5)CO2H . The compound has a molecular weight of 323.34 g/mol .
Physical And Chemical Properties Analysis
Z-Asp(OtBu)-OH has a molecular formula of C16H21NO6 and a molecular weight of 323.34 g/mol . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Synthesis and Biological Activity
- Peptide Synthesis for Biological Studies : Z-Asp(OtBu)-OH is used in the synthesis of peptides for biological studies. For instance, it was utilized in the synthesis of peptides to study their effect on oogenesis in Sarcophaga bullata, a species of flesh fly (Hlaváček et al., 2009).
Material Science and Chemistry
- Molecular Imprinting in Polymer Chemistry : In the field of material science, Z-Asp(OtBu)-OH was used in molecular imprinting with a photocrosslinkable polyphosphazene to create polymers with specific binding sites for selective rebinding of amino acids (Lee & Chang, 2009).
- Controlled Aggregation Properties : Z-Asp(OtBu)-OH has been explored for its role in the self-assembly of modified amino acids. These studies are significant for designing novel nanoarchitectures with potential applications in material chemistry and biomedicine (Gour et al., 2021).
Biochemistry and Molecular Biology
- Study of Apoptosis : In biochemistry, Z-Asp(OtBu)-OH's derivative, Z-D(OtBu)-Bmk, showed antiapoptotic effects in certain cell types, contributing to the understanding of apoptotic processes (Németh et al., 1997).
- Peptide Synthesis for Enzyme Inhibition Studies : It has also been used in the synthesis of peptides for studying inhibitors of enzymes like transglutaminase, which are important in biological research (Wodtke et al., 2020).
properties
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSLRFBLVZUVIE-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204015 | |
Record name | 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Asp(OtBu)-OH | |
CAS RN |
5545-52-8 | |
Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5545-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005545528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Z-Asp(OtBu)-OH and what is its relevance to the study on molecularly imprinted polymers?
A1: Z-Asp(OtBu)-OH, or N-carboxybenzyl-L-aspartic acid 4-tert-butyl ester, is a protected form of the amino acid aspartic acid. While the provided research article focuses on preparing MIPs using a photocross-linkable polyphosphazene for the selective rebinding of amino acids [], it doesn't specifically mention using Z-Asp(OtBu)-OH. This compound is often employed as a building block in peptide synthesis, where the protecting groups (Z and OtBu) are strategically used to control the reactivity of aspartic acid during the synthesis process.
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